molecular formula C10H9ClN2O B3042764 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole CAS No. 675148-48-8

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole

Cat. No. B3042764
CAS RN: 675148-48-8
M. Wt: 208.64 g/mol
InChI Key: NJISSAMSPGISEK-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole (CMMPO) is an organic compound that has been studied for its potential applications in scientific research. CMMPO is a heterocyclic compound, containing both nitrogen and chlorine atoms, and is an example of a pyridinium salt. It has been studied for its potential applications in a variety of areas, including drug delivery, drug development, and chemical synthesis.

Scientific Research Applications

Synthesis and Structural Assessment

The compound is involved in complex syntheses, such as in the creation of Hg(II) complexes using derivatives of 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole. These syntheses are crucial for studying molecular and supramolecular structures, as demonstrated by Castiñeiras et al. (2018) in their work on methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and its complex with HgCl2 (Castiñeiras, García-Santos, & Saa, 2018).

Anticancer and Antimicrobial Applications

Katariya et al. (2021) explored the synthesis of novel biologically potent heterocyclic compounds incorporating this compound. These compounds showed significant anticancer activity against a panel of 60 cancer cell lines and demonstrated potent in vitro antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Green Metric Evaluation in Synthesis

Gilbile et al. (2017) described the modified synthesis of 2-Chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound, emphasizing the green metrics assessment. This assessment is vital in evaluating the environmental impact and efficiency of the synthetic processes (Gilbile, Bhavani, & Vyas, 2017).

Fungicidal Activity

Bai et al. (2020) synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, where derivatives of this compound showed significant fungicidal activities against various phytopathogens. This research contributes to the development of new fungicides (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).

Future Directions

The future directions for “4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole” and similar oxazole derivatives are likely to involve further exploration of their biological activities. Given the wide range of activities exhibited by oxazole derivatives, they are likely to continue to be a focus of research in medicinal chemistry .

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-pyridin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-9(5-11)13-10(14-7)8-3-2-4-12-6-8/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJISSAMSPGISEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CN=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of pyridine-3-carbaldehyde (26.26 g), 2,3-butanedione-2-oxime (24.77 g) and 4N hydrogenchloride-ethyl acetate solution (300 mL) was stirred at room temperature for 3 days. The reaction mixture was concentrated, and the obtained crystals were washed with diethyl ether. To the crystals was added tetrahydrofuran (250 mL), and a solution of thionyl chloride (43.78 g) in tetrahydrofuran (50 mL) was further added. The mixture was heated under reflux for 3 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 3-(4-chloromethyl-5-methyl-1,3-oxazol-2-yl)pyridine as colorless crystals (9.48 g, 19%) from a fraction eluted with ethyl acetate-hexane (1:1, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 87-88° C.
Quantity
26.26 g
Type
reactant
Reaction Step One
Quantity
24.77 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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